2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3. It is characterized by the presence of a bromine atom, two methyl groups, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene typically involves the bromination of 1,3-dimethyl-5-(trifluoromethyl)benzene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom, which can participate in various substitution and coupling reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition states and intermediates formed during these reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
- 3-Bromo-α,α,α-trifluorotoluene
- 2,6-Ditrifluoromethylbromobenzene
Comparison: 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
Properties
IUPAC Name |
2-bromo-1,3-dimethyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-5-3-7(9(11,12)13)4-6(2)8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUQCIBXTGQNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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